molecular formula C9H7F2NO3 B13945757 Ethyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate

Ethyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate

Cat. No.: B13945757
M. Wt: 215.15 g/mol
InChI Key: MNYVAUHIWPOATB-UHFFFAOYSA-N
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Description

Ethyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including Ethyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate, typically involves nucleophilic substitution reactions. One common method involves the reaction of 2,6-difluoropyridine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, the availability of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological targets. This can lead to the inhibition of enzymes or receptors involved in disease pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the ester and keto functional groups, which provide additional sites for chemical modification and enhance its versatility in synthetic applications. The combination of these functional groups with the fluorinated pyridine ring makes it a valuable compound in medicinal chemistry and agrochemical research .

Properties

Molecular Formula

C9H7F2NO3

Molecular Weight

215.15 g/mol

IUPAC Name

ethyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate

InChI

InChI=1S/C9H7F2NO3/c1-2-15-9(14)7(13)5-3-4-6(10)12-8(5)11/h3-4H,2H2,1H3

InChI Key

MNYVAUHIWPOATB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=C(N=C(C=C1)F)F

Origin of Product

United States

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